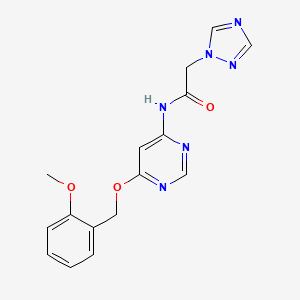

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-24-13-5-3-2-4-12(13)8-25-16-6-14(18-10-19-16)21-15(23)7-22-11-17-9-20-22/h2-6,9-11H,7-8H2,1H3,(H,18,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEHCKXZUWJEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the 2-methoxybenzyl group through nucleophilic substitution. The triazole ring is then introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. Purification steps like recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine or triazole rings, potentially altering their electronic properties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 2-methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings.

Aplicaciones Científicas De Investigación

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research.

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Accessibility : Microwave-assisted methods (e.g., Compound 2e) offer rapid synthesis but may compromise yield , whereas classical methods (e.g., ) provide reliability but require longer reaction times.

- Biological Relevance: The 2-methoxybenzyl group in the target compound likely enhances blood-brain barrier penetration compared to polar sulfonyl groups (Compound 54) . Thienopyrimidine derivatives demonstrate the importance of heterocycle choice in antimicrobial applications .

- Structural Flexibility : Benzimidazole-based analogs () show how core rigidity can influence target selectivity, suggesting that the pyrimidine core in the target compound may offer a balance between flexibility and stability.

Actividad Biológica

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, with CAS Number 1396846-10-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 340.34 g/mol. The structure features a pyrimidine and triazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1396846-10-8 |

| Molecular Formula | C₁₆H₁₆N₆O₃ |

| Molecular Weight | 340.34 g/mol |

Biological Activity Overview

The biological activity of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been explored in various studies. The compound exhibits several pharmacological properties including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidine and triazole compounds often demonstrate significant antimicrobial properties. For instance, related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

- Antitumor Activity : Similar compounds in the literature have been evaluated for their cytotoxic effects against various cancer cell lines. For example, thieno[2,3-d]pyrimidine derivatives exhibited IC50 values indicating potent activity against breast cancer cells (MDA-MB-231), suggesting that N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide may also possess anticancer properties .

- Mechanism of Action : The mechanism by which this compound exerts its effects is likely through interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Research indicates that pyrimidine derivatives can inhibit key enzymes in metabolic pathways critical for bacterial survival and cancer cell growth .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

Study 1: Antimicrobial Efficacy

A study evaluating various pyrrole benzamide derivatives found that certain structural modifications led to enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The most potent compounds had MIC values significantly lower than standard antibiotics .

Study 2: Anticancer Properties

In another investigation, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. Compounds exhibited selective cytotoxicity with IC50 values ranging from 27.6 to 43 µM, indicating strong potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how can side reactions be minimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the triazole-acetamide moiety. Key steps include:

- Nucleophilic substitution : Introducing the 2-methoxybenzyloxy group at the 6-position of pyrimidine using a base like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMSO or DMF) .

- Amide coupling : Reaction of the intermediate with 2-(1H-1,2,4-triazol-1-yl)acetic acid using coupling agents such as EDCI/HOBt to form the acetamide linkage .

- Minimizing side reactions : Temperature control (0–25°C) and inert atmosphere (N₂/Ar) prevent oxidation of sensitive intermediates. Purification via column chromatography or recrystallization improves yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., pyrimidine C-4 vs. C-6 positions) and absence of unreacted intermediates .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL software is widely used for refinement .

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or impurities. Methodological solutions include:

- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antifungal activity) to ensure reproducibility .

- Impurity profiling : LC-MS or GC-MS to identify side products (e.g., dealkylated byproducts) that may skew results .

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to normalize potency metrics .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Core modifications : Substitute the 2-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on target binding .

- Triazole ring variations : Replace 1,2,4-triazole with imidazole or tetrazole to evaluate pharmacophore specificity .

- In silico docking : Use software like AutoDock to predict interactions with fungal CYP51 or bacterial efflux pumps, followed by experimental validation .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vivo formulations to balance solubility and toxicity .

- LogP optimization : Adjust substituents (e.g., methoxy vs. ethoxy) to achieve logP values between 2–4 for optimal absorption .

Q. What methodologies are recommended for investigating target protein interactions?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) with purified enzymes (e.g., fungal lanosterol 14α-demethylase) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting spectral data in structural characterization?

- Multi-technique validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and X-ray data .

- Dynamic NMR studies : Resolve rotational barriers in amide bonds or triazole conformers that may cause splitting .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in cell-based assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups to identify significant cytotoxicity thresholds .

- High-content screening (HCS) : Combine automated imaging and machine learning to quantify subcellular toxicity markers (e.g., mitochondrial membrane potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.